molecular formula C7H14O3S B13319111 (1-(Isopropylsulfonyl)cyclopropyl)methanol

(1-(Isopropylsulfonyl)cyclopropyl)methanol

Cat. No.: B13319111
M. Wt: 178.25 g/mol
InChI Key: JYPSNMCBQWNDTC-UHFFFAOYSA-N
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Description

(1-(Isopropylsulfonyl)cyclopropyl)methanol: is an organic compound characterized by a cyclopropyl ring substituted with an isopropylsulfonyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Isopropylsulfonyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(Isopropylsulfonyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form cyclopropylmethanol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are typically employed.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: NaH, alkyl halides, polar aprotic solvents.

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Cyclopropylmethanol derivatives.

    Substitution: Various substituted cyclopropylmethanol compounds.

Scientific Research Applications

Chemistry: (1-(Isopropylsulfonyl)cyclopropyl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.

Medicine: Research into this compound includes its potential use as an antiviral or antibacterial agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (1-(Isopropylsulfonyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity to target sites. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with biological targets.

Comparison with Similar Compounds

    Cyclopropylmethanol: Lacks the sulfonyl group, resulting in different reactivity and biological activity.

    Isopropylsulfonyl chloride: Used as a reagent in the synthesis of (1-(Isopropylsulfonyl)cyclopropyl)methanol.

    Cyclopropylmethyl sulfone: Contains a sulfone group instead of a sulfonyl group, leading to different chemical properties.

Uniqueness: this compound is unique due to the presence of both the cyclopropyl ring and the isopropylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

(1-propan-2-ylsulfonylcyclopropyl)methanol

InChI

InChI=1S/C7H14O3S/c1-6(2)11(9,10)7(5-8)3-4-7/h6,8H,3-5H2,1-2H3

InChI Key

JYPSNMCBQWNDTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1(CC1)CO

Origin of Product

United States

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